

5-Fluorothiazol-2-amine Hydrochloride: A Technical Overview of Basic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Fluorothiazol-2-amine hydrochloride

Cat. No.: B1314805

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the fundamental physicochemical properties of **5-Fluorothiazol-2-amine hydrochloride**. This compound belongs to the 2-aminothiazole class, a scaffold of significant interest in medicinal chemistry and drug development due to its presence in numerous biologically active molecules.^{[1][2]} Information on this specific molecule is primarily available from chemical suppliers, indicating its role as a chemical intermediate or building block in synthetic chemistry.^[3]

Detailed experimental data regarding its biological activity, such as specific signaling pathway modulation, is not extensively documented in publicly available literature. However, the broader class of 2-aminothiazole derivatives is known to exhibit a wide range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer effects.^{[2][4]}

Physicochemical Properties

The following tables summarize the key identification and physical properties of **5-Fluorothiazol-2-amine hydrochloride**. This data is compiled from various chemical suppliers and databases.

Table 1: Compound Identification

Identifier	Value	Reference
Chemical Name	5-Fluorothiazol-2-amine hydrochloride	[3][5][6]
Synonyms	2-Amino-5-fluorothiazole hydrochloride, 5-Fluoro-1,3-thiazol-2-amine hydrochloride	[6][7]
CAS Number	745053-64-9	[3][5][7][8]
Molecular Formula	C ₃ H ₄ ClFN ₂ S	[3][5][7]
Molecular Weight	154.59 g/mol	[5][7]

Table 2: Physical and Chemical Properties

Property	Value	Notes	Reference
Melting Point	138-143 °C	[7]	
Purity	≥95% - 97%	Varies by supplier.	[3][7]
Solubility	Soluble in DMSO and ethanol.	General solubility for related compounds; specific quantitative data is not available.	[9]
Stability	Moisture sensitive.	[7]	
Storage	Store in a cool, dry place under an inert atmosphere.	Recommended storage conditions.	[3][10]

Experimental Protocols

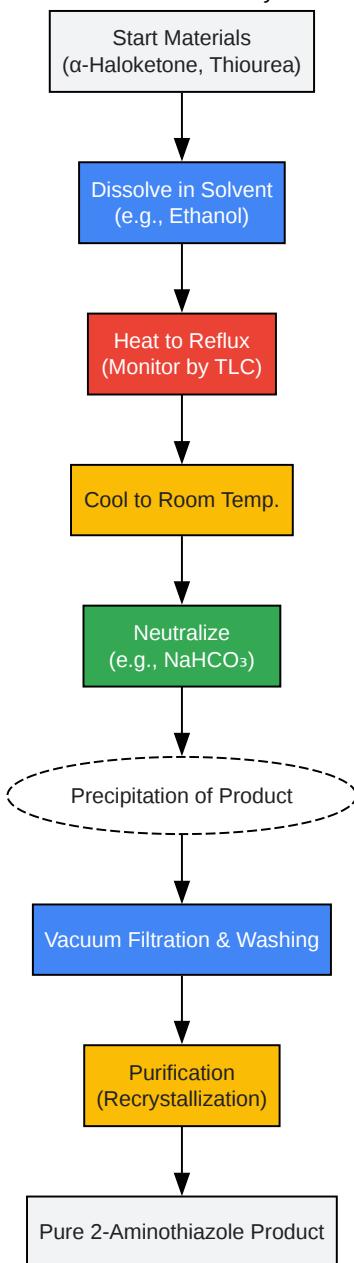
Detailed experimental protocols for the characterization of **5-Fluorothiazol-2-amine hydrochloride** are not available in the public domain. However, a generalized protocol for the synthesis of 2-aminothiazole derivatives, the Hantzsch Thiazole Synthesis, is a widely established method.[11]

Generalized Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for preparing thiazole derivatives, which involves the condensation reaction between an α -haloketone and a thiourea or thioamide.[\[11\]](#)

Materials:

- An appropriate α -halocarbonyl compound
- Thiourea
- Ethanol (or other suitable solvent)
- Saturated sodium bicarbonate solution


Procedure:

- Reaction Setup: Dissolve the α -halocarbonyl compound (1 equivalent) and thiourea (1 equivalent) in a suitable solvent, such as ethanol, in a round-bottom flask.
- Reflux: Heat the reaction mixture to reflux. The reaction progress is typically monitored using Thin Layer Chromatography (TLC).[\[11\]](#)
- Neutralization: After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.[\[11\]](#)
- Precipitation: Slowly neutralize the mixture with a saturated solution of sodium bicarbonate. The product is expected to precipitate out of the solution.[\[11\]](#)
- Isolation: Collect the solid product by vacuum filtration and wash it with cold water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture, to yield the pure 2-aminothiazole derivative.[\[11\]](#)
- Characterization: The final product's identity and purity are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[\[11\]](#)

Diagrams and Workflows

As specific signaling pathways for this compound are not documented, the following diagrams illustrate generalized workflows relevant to its synthesis and characterization as a chemical intermediate.

Figure 1. Generalized Hantzsch Synthesis Workflow

[Click to download full resolution via product page](#)

Figure 1. Generalized Hantzsch Synthesis Workflow

Figure 2. Physicochemical Characterization Workflow

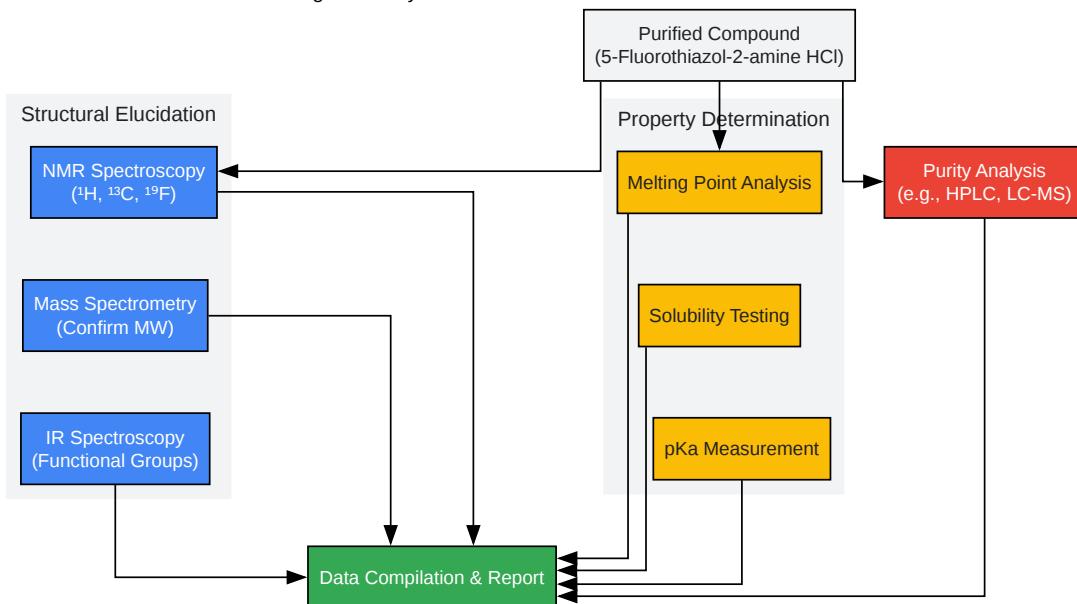

[Click to download full resolution via product page](#)

Figure 2. Physicochemical Characterization Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Fluorothiazol-2-amine hydrochloride, CasNo.745053-64-9 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities [ouci.dntb.gov.ua]
- 5. 5-FLUOROTHIAZOL-2-AMINE HYDROCHLORIDE | CAS: 745053-64-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. 745053-64-9 | 5-Fluorothiazol-2-amine hydrochloride | Tetrahedron [thsci.com]
- 7. labsolu.ca [labsolu.ca]
- 8. biomall.in [biomall.in]
- 9. chemrxiv.org [chemrxiv.org]
- 10. 5-fluorothiazol-2-amine | 64588-82-5 [amp.chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [5-Fluorothiazol-2-amine Hydrochloride: A Technical Overview of Basic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314805#5-fluorothiazol-2-amine-hydrochloride-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com